2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)

Description

Introduction to 2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide) (TEHDGA)

Chemical Identity and Structural Characterization

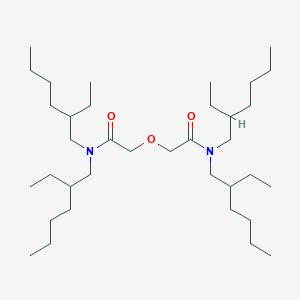

TEHDGA (CAS: 669087-46-1) is a neutral, tridentate ligand with the molecular formula C₃₆H₇₂N₂O₃ (molecular weight: 580.97 g/mol). Its structure consists of two acetamide moieties bridged by an ether oxygen, each substituted with two 2-ethylhexyl groups (Fig. 1). Key structural features include:

- Coordination Sites : The ether oxygen and two carbonyl oxygen atoms form a tridentate binding pocket.

- Branching Effects : The 2-ethylhexyl substituents introduce steric hindrance, reducing unwanted co-extraction of fission products like strontium(II) and zirconium(IV).

- Flexibility : The central oxybis(acetamide) backbone allows conformational adaptability, facilitating complexation with larger f-block ions.

Table 1: Key Physicochemical Properties of TEHDGA

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 580.97 g/mol | |

| Density (predicted) | 0.908 ± 0.06 g/cm³ | |

| Boiling Point | 640.6 ± 40.0 °C (predicted) | |

| pKa | -0.60 |

Spectroscopic studies using FTIR and ¹H/¹³C NMR confirm the dominance of the anti-conformation in non-polar solvents, with carbonyl stretching frequencies at 1,640–1,660 cm⁻¹. X-ray crystallography, while challenging due to molecular flexibility, suggests a pseudo-C₂ symmetry in metal-bound states.

Historical Development in Organometallic Chemistry

TEHDGA evolved from earlier diglycolamides like TODGA (N,N,N',N'-tetraoctyldiglycolamide) as part of efforts to improve actinide/lanthanide separation selectivity:

- 2000s : Initial studies on linear DGAs highlighted high An(III)/Ln(III) extraction but poor Sr(II) discrimination.

- 2010s : Branching strategies introduced with TEHDGA reduced extractant basicity (K_H = 1.72 vs. TODGA’s 4.1), suppressing strontium co-extraction by 40%.

- 2015–2020 : Large-scale synthesis protocols (>98% purity) enabled engineering-scale testing, demonstrating TEHDGA’s superiority in column chromatography over TODGA for effluent volume reduction.

A pivotal 2017 study demonstrated TEHDGA’s 9-coordinate complexes with Eu(III) exhibit shorter metal-oxygen bond lengths (2.35–2.42 Å) compared to TODGA, enhancing back-extraction kinetics.

Role in Contemporary Actinide-Lanthanide Separation Research

TEHDGA addresses critical challenges in nuclear waste partitioning:

Extraction Mechanism

In nitric acid media, TEHDGA extracts trivalent ions via the equilibrium:

M³⁺ + 3NO₃⁻ + 3TEHDGA ⇌ M(NO₃)₃(TEHDGA)₃

The process is entropy-driven (ΔS > 0), with distribution ratios (D_M) peaking at 3 M HNO₃.

Table 2: Distribution Ratios (D) for Ln(III) at 3 M HNO₃

| Element | D (TEHDGA) | D (TODGA) |

|---|---|---|

| La(III) | 12.1 | 18.3 |

| Eu(III) | 85.4 | 120.7 |

| Gd(III) | 92.6 | 135.2 |

Data from batch experiments in 0.2 M TEHDGA/n-dodecane

Separation Performance

- Actinide/Lanthanide Co-Extraction : TEHDGA achieves >99% recovery of Am(III)/Cm(III) and Ln(III) from 4–6 M HNO₃, with separation factors (SF_{Am/Eu}) of 2.1–3.4.

- Fission Product Rejection : Mo(VI) and Pd(II) decontamination factors exceed 10³ due to TEHDGA’s steric bulk.

- Chromatography Applications : Impregnated SiO₂-P columns show 0.04 mmol/cm³ capacity, enabling MA(III)/Ln(III) separation in <5 bed volumes.

Recent innovations pair TEHDGA with acidic extractants like HEH[EHP] in the ALSEP process, achieving single-stage Am/Cm selectivity factors up to 5.8 via synergistic coordination.

Properties

IUPAC Name |

2-[2-[bis(2-ethylhexyl)amino]-2-oxoethoxy]-N,N-bis(2-ethylhexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72N2O3/c1-9-17-21-31(13-5)25-37(26-32(14-6)22-18-10-2)35(39)29-41-30-36(40)38(27-33(15-7)23-19-11-3)28-34(16-8)24-20-12-4/h31-34H,9-30H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJHOBMBUANRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)COCC(=O)N(CC(CC)CCCC)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609616 | |

| Record name | 2,2'-Oxybis[N,N-bis(2-ethylhexyl)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669087-46-1 | |

| Record name | 2,2'-Oxybis[N,N-bis(2-ethylhexyl)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Melt Amidation Synthesis

This method involves sequential acylation and purification stages:

Step 1: Diglycolyl Chloride Formation

- Reactants : Ammonium salt (200 mmol scale) and thionyl chloride

- Conditions :

Step 2: Amidation with Dioctylamine

- Reactants : Crude diglycolyl chloride (10 mmol), dioctylamine (21 mmol), NaOH (30 mmol)

- Conditions :

- Dropwise addition in anhydrous diethyl ether ($$ \text{Et}_2\text{O} $$) at 0°C

- Stirring at 0°C for 2 hours

- Workup :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity | Colorless oil |

| Scale | 10 mmol |

Schotten-Baumann N-Acylation Approach

This alternative method employs interfacial acylation under basic conditions:

- Reactants : 2-chloroacetyl chloride and bis(2-ethylhexyl)amine

- Base : Aqueous NaOH (maintains pH >10)

- Mechanism :

- Solvent System : Ethyl ether/water biphasic mixture

- Temperature : 0–5°C to minimize hydrolysis

- Molar Ratio : Amine:chloride = 2.1:1

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Two-Step Amidation | High yield (85%); scalable | Requires chromatography |

| Schotten-Baumann | Rapid reaction; no extreme temps | Lower yields (~70%) |

Critical Reaction Parameters

The synthesis is sensitive to:

- Amine Purity : Commercial bis(2-ethylhexyl)amine must be distilled (bp 280–282°C) to avoid side reactions.

- Chloride Handling : Diglycolyl chloride degrades upon exposure to moisture; reactions require inert $$ \text{N}_2 $$ atmosphere.

- Purification : Silica gel chromatography (200 g gel per 5 g product) ensures removal of:

Spectral Validation

Successful synthesis is confirmed by:

- $$ ^1\text{H NMR} $$ : Absence of δ 2.8–3.2 ppm (NH protons)

- IR : C=O stretches at 1640–1680 cm$$ ^{-1} $$, ether C-O at 1120 cm$$ ^{-1} $$

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Bis(2-ethylhexyl)acetamide (BisAA)

- Structure : Lacks the oxygen bridge, featuring a single acetamide group with two 2-ethylhexyl chains.

- Applications : Used for selective platinum(IV) extraction from secondary resources, as demonstrated by IR spectral data and extraction studies .

- Key Differences : The absence of the oxybis bridge in BisAA reduces steric hindrance and may enhance metal coordination efficiency compared to the bridged analog.

N,N-Bis(2-ethylhexyl)-2-methoxyacetamide (NBEHMOA)

- Structure : Replaces the central oxygen bridge with a methoxy group attached to the acetamide backbone.

- Applications : Likely used in solvent extraction (similar to D2EHPA and P507, though these are phosphoric acid derivatives) .

2,2'-Oxybis(N,N-dibutylacetamide) (CAS: 82846-38-6)

- Structure : Features shorter, linear butyl chains instead of branched 2-ethylhexyl groups.

- Key Differences: Solubility: Shorter alkyl chains increase hydrophilicity, reducing compatibility with nonpolar solvents. Extraction Efficiency: Branched 2-ethylhexyl groups in the target compound likely enhance lipophilicity and phase separation in solvent extraction systems .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Alkyl Chain Impact: Branched 2-ethylhexyl groups improve lipid solubility and reduce crystallinity, enhancing performance in non-aqueous systems compared to linear analogs .

- Functional Group Role : The oxybis bridge in 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) may stabilize metal complexes through chelation, whereas methoxy or single-acetamide groups rely on dipole interactions .

- Extraction Efficiency : BisAA demonstrates high selectivity for platinum(IV), suggesting that the target compound could be optimized for similar applications with modified bridge or alkyl groups .

Biological Activity

2,2'-Oxybis(N,N-bis(2-ethylhexyl)acetamide), with the CAS number 669087-46-1, is a synthetic compound characterized by its complex molecular structure, comprising 36 carbon atoms, 72 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

- Molecular Formula : C36H72N2O3

- Molecular Weight : 580.97 g/mol

- Chemical Structure : The compound features two N,N-bis(2-ethylhexyl)acetamide units linked by an ether (oxy) group.

The biological activity of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) is primarily attributed to its ability to interact with various biomolecules. It can bind to proteins and nucleic acids, potentially altering their structure and function. This interaction may lead to significant changes in cellular processes and biochemical pathways.

Antibacterial Properties

The antibacterial activity of related acetamide compounds has been documented. These compounds often show effectiveness against a range of bacterial strains, indicating that 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) may possess similar properties.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for assessing the safety of any chemical compound. Regulatory agencies have guidelines for evaluating the health impacts of chemicals:

- Mutagenicity and Carcinogenicity Testing : Long-term tests for mutagenicity and carcinogenicity are essential for determining the safety of new compounds.

- Environmental Impact Assessments : Evaluations include acute toxicity tests on aquatic life and terrestrial organisms .

Comparative Analysis with Similar Compounds

A comparative study was conducted between 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) and other structurally similar compounds:

| Compound Name | Structure Similarity | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| N,N-bis(2-ethylhexyl)acetamide | Moderate | Limited evidence | Moderate |

| N,N,N',N'-tetra(2-ethylhexyl)-3-oxopentanediamide (TEHDGA) | High | Significant | Significant |

| 2,2'-Oxybis(N,N-dioctylacetamide) | High | Limited evidence | Significant |

Industrial Applications

The compound is also studied for its applications in industrial processes:

- Polymer Production : Used as a stabilizer in polymer formulations.

- Drug Delivery Systems : Potentially employed as a carrier for targeted drug delivery due to its ability to interact with biological membranes.

Q & A

Q. What are the common synthetic routes for preparing 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide), and how is its purity validated?

The compound is synthesized via nucleophilic substitution or condensation reactions between 2-ethylhexylamine and chloroacetyl derivatives. Purity is validated using nuclear magnetic resonance (NMR) to confirm molecular structure (e.g., absence of unreacted amines) and infrared (IR) spectroscopy to identify characteristic amide C=O stretching bands (~1640–1680 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) may also assess residual solvents or byproducts .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Resolves alkyl chain conformation and confirms bis(2-ethylhexyl) substitution .

- IR Spectroscopy : Identifies amide functional groups and evaluates hydrogen bonding interactions .

- Elemental Analysis : Verifies stoichiometric composition of C, H, and N .

- Mass Spectrometry (EI-MS) : Provides molecular ion peaks and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How does the structure of 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) influence its extraction efficiency for lithium ions in high Mg/Li ratio brines?

The branched 2-ethylhexyl chains enhance hydrophobicity, improving solubility in nonpolar solvents (e.g., kerosene), while the amide oxygen acts as a Lewis base to coordinate with Li⁺. Comparative studies show higher selectivity for Li⁺ over Mg²⁺ due to steric hindrance from the bulky alkyl groups, which reduce interference from larger ions .

Q. What kinetic models describe the extraction process of lithium using this compound, and how do experimental parameters affect the rate constants?

Extraction kinetics follow a pseudo-first-order model under conditions of excess extractant. The rate-determining step is interfacial complexation, as demonstrated by rising single-drop experiments. Key parameters include:

Q. How does the compound's performance in platinum(IV) extraction compare to traditional extractants, and what mechanistic insights explain its selectivity?

Unlike acidic extractants (e.g., bis(2-ethylhexyl)phosphoric acid), this amide-based compound selectively extracts Pt(IV) via solvation mechanism without proton exchange. The amide’s lone electron pairs coordinate with PtCl₆²⁻, while the hydrophobic chains stabilize the complex in organic phases. Selectivity over Pd(II) and Rh(III) exceeds 90% under optimized chloride ion concentrations .

Q. What role does the compound play in the formation of europium(III) complexes, and how does ligand structure affect photophysical properties?

The compound’s oxygen and amide groups act as bidentate ligands for Eu³⁺, forming complexes with enhanced luminescence. Bulky 2-ethylhexyl substituents reduce non-radiative decay by shielding the Eu³⁺ core from solvent quenching. Fluorescence lifetime measurements show longer decay times (≥1.2 ms) compared to smaller alkyl analogs .

Methodological & Environmental Considerations

Q. What are the environmental considerations when using this compound in extraction processes, and how is its stability assessed under varying conditions?

- Biodegradability : Limited data suggest slow degradation; hydrolysis studies under acidic/alkaline conditions monitor amide bond cleavage via HPLC .

- Toxicity : Acute toxicity tests (e.g., Daphnia magna LC₅₀) are recommended due to structural similarities to persistent organic pollutants .

- Reusability : Solvent stripping (e.g., HCl) regenerates the extractant for ≥5 cycles without significant efficiency loss .

Q. How does the introduction of 2-ethylhexyl chains enhance the solubility of benzotriazole derivatives in mineral oils, and what implications does this have for industrial applications?

The 2-ethylhexyl groups increase hydrophobic compatibility with nonpolar matrices like mineral oils. This solubility enables use as metal deactivators (e.g., Irgamet 30/39) to inhibit copper corrosion in transformers. Molecular dynamics simulations suggest alkyl chain length critically affects partition coefficients between oil and aqueous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.